cyclopropane-1,2-dicarbohydrazide
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Overview
Description
Cyclopropane-1,2-dicarbohydrazide is an organic compound with the molecular formula C5H10N4O2. It is characterized by a cyclopropane ring substituted with two carbohydrazide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Cyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane-1,2-dicarboxylic acid derivatives, while reduction could produce cyclopropane-1,2-diamine derivatives .
Scientific Research Applications
Cyclopropane-1,2-dicarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for its ability to form stable ring structures.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which cyclopropane-1,2-dicarbohydrazide exerts its effects involves the interaction of its carbohydrazide groups with various molecular targets. These interactions can lead to the formation of covalent bonds with enzymes or other proteins, potentially inhibiting their activity. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
- Cyclopropane-1,2-dicarboxylic acid
- Cyclopropane-1,2-diamine
- Cyclopropane-1,2-dicarboxamide
Comparison: Cyclopropane-1,2-dicarbohydrazide is unique due to its dual carbohydrazide groups, which provide distinct reactivity compared to other cyclopropane derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
Molecular Formula |
C10H20N8O4 |
---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
cyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/2C5H10N4O2/c2*6-8-4(10)2-1-3(2)5(11)9-7/h2*2-3H,1,6-7H2,(H,8,10)(H,9,11) |
InChI Key |
SJDGVPXPJVHBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN |
Origin of Product |
United States |
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